molecular formula C10H12IN3O2S B1435766 (E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide CAS No. 1274947-83-9

(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide

Cat. No. B1435766
CAS RN: 1274947-83-9
M. Wt: 365.19 g/mol
InChI Key: QYBOTTQNILJLIV-NKPNRJPBSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, a highly modular method for the synthesis of (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones has been described, starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . This method includes an Eschenmoser coupling reaction, which is feasible even without using a thiophile except tertiary amides .

Scientific Research Applications

  • Amine Exchange Reactions : Research by Sun Min’yan’ et al. (2010) explored amine exchange reactions with similar compounds, focusing on their potential in synthetic chemistry and material sciences (Sun Min’yan’ et al., 2010).

  • Synthesis of Derivatives for Medicinal Chemistry : A study by J. Wilamowski et al. (1995) involved the cyclization of related compounds to create derivatives with potential applications in medicinal chemistry (J. Wilamowski et al., 1995).

  • Functionalized Hydantoin Derivatives : Kamila et al. (2011) discussed the synthesis of novel functionalized hydantoin derivatives from compounds including methylsulfanyl groups, relevant in pharmaceutical research (S. Kamila et al., 2011).

  • Antibacterial Activity Studies : Research by Aziz‐ur‐Rehman et al. (2015) investigated the antibacterial activity of N-Substituted Sulfonamide Derivatives of 1, 3-Benzodioxol-5-amine, highlighting its potential in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

  • Photodynamic Therapy for Cancer Treatment : A study by M. Pişkin et al. (2020) on zinc phthalocyanine derivatives, including benzodioxol groups, emphasized their use in photodynamic therapy for cancer treatment (M. Pişkin et al., 2020).

  • Crystal Structure Analysis : Research by Syahirah binti Ramli et al. (2015) focused on the crystal structure of compounds with similar molecular structures, contributing to the field of crystallography and material science (Syahirah binti Ramli et al., 2015).

  • Enzyme Inhibitory Potential : A study by M. Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides, showcasing their potential in biochemical and pharmacological research (M. Abbasi et al., 2019).

  • Synthesis of Indeno[1,2‐d]pyrimidin‐5‐Ones : The synthesis and fluorescence studies of 2-substituted indeno[1,2-d]pyrimidin-5-ones by Masayori Hagimori et al. (2016) contribute to the development of new fluorescent materials (Masayori Hagimori et al., 2016).

  • Synthesis and Biological Evaluation : A study by Nikhil D. Amnerkar et al. (2015) on the synthesis and biological evaluation of certain benzothiazol and thiazole derivatives reveals their potential in the discovery of new drugs (Nikhil D. Amnerkar et al., 2015).

properties

IUPAC Name

methyl N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S.HI/c1-16-10(11)13-12-5-7-2-3-8-9(4-7)15-6-14-8;/h2-5H,6H2,1H3,(H2,11,13);1H/b12-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBOTTQNILJLIV-NKPNRJPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NN=CC1=CC2=C(C=C1)OCO2)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=N\N=C\C1=CC2=C(C=C1)OCO2)/N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide
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(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide
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(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide
Reactant of Route 4
(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide
Reactant of Route 5
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(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide
Reactant of Route 6
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(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide

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